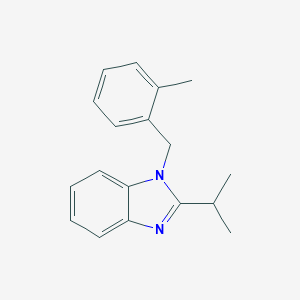
4-Methoxy-benzoic acid isobutylidene-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-benzoic acid isobutylidene-hydrazide, also known as isoniazid, is a synthetic compound that is used as an antibiotic drug to treat tuberculosis. It was first synthesized in 1951 by Paul Ehrlich and is considered one of the most important drugs in the history of medicine. Isoniazid is a prodrug that is activated by the enzyme KatG in Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Once activated, it inhibits the synthesis of mycolic acid, which is essential for the bacterial cell wall, leading to the death of the bacteria.
作用机制
Isoniazid is activated by the enzyme KatG in Mycobacterium tuberculosis, which converts it into a reactive compound that can bind to and inhibit the enzyme InhA. InhA is responsible for the synthesis of mycolic acid, which is essential for the bacterial cell wall. Inhibition of InhA leads to the death of the bacteria.
Biochemical and Physiological Effects:
Isoniazid has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress in bacteria, which can lead to the production of reactive oxygen species and damage to cellular components. In addition, 4-Methoxy-benzoic acid isobutylidene-hydrazide can inhibit the activity of certain enzymes involved in the metabolism of hydrazides, leading to the accumulation of toxic metabolites.
实验室实验的优点和局限性
Isoniazid has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying bacterial cell wall synthesis. It is also relatively inexpensive and widely available. However, 4-Methoxy-benzoic acid isobutylidene-hydrazide has some limitations. It can be toxic to certain cell types, and its antibacterial activity is limited to Mycobacterium tuberculosis and related species.
未来方向
There are a number of future directions for research on 4-Methoxy-benzoic acid isobutylidene-hydrazide. One area of interest is the development of new drugs that target the same pathway as 4-Methoxy-benzoic acid isobutylidene-hydrazide but are effective against drug-resistant strains of Mycobacterium tuberculosis. Another area of interest is the use of 4-Methoxy-benzoic acid isobutylidene-hydrazide as a tool for studying the metabolism of hydrazides and their potential role in disease. Finally, 4-Methoxy-benzoic acid isobutylidene-hydrazide may have potential as a treatment for other diseases such as cancer, and further research in this area is warranted.
合成方法
Isoniazid can be synthesized by the reaction of isonicotinic acid hydrazide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
科学研究应用
Isoniazid has been extensively studied for its antibacterial properties and its mechanism of action. It has also been used as a tool in biochemical research to study the metabolism of hydrazides and the role of mycolic acid in bacterial cell walls. In addition, 4-Methoxy-benzoic acid isobutylidene-hydrazide has been investigated for its potential use in the treatment of other diseases such as leprosy and cancer.
属性
产品名称 |
4-Methoxy-benzoic acid isobutylidene-hydrazide |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
4-methoxy-N-[(E)-2-methylpropylideneamino]benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)8-13-14-12(15)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15)/b13-8+ |
InChI 键 |
XPPKNVXBPHONEL-MDWZMJQESA-N |
手性 SMILES |
CC(C)/C=N/NC(=O)C1=CC=C(C=C1)OC |
SMILES |
CC(C)C=NNC(=O)C1=CC=C(C=C1)OC |
规范 SMILES |
CC(C)C=NNC(=O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)

![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)
